Ethyl 4-cyano-2-oxobutyrate
Overview
Description
Ethyl 4-cyano-2-oxobutyrate is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is typically stored in a fridge and appears as a yellow/gold oil . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-oxobutyrate involves several steps. One common method includes the reaction of ethyl acetoacetate with cyanoacetic acid under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-2-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-2-oxobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the synthesis of various compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-2-oxobutyrate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The specific molecular targets and pathways depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Ethyl 4-cyano-2-oxobutyrate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the cyano group.
Cyanoacetic acid: Contains the cyano group but lacks the ester functionality.
Ethyl cyanoacetate: Similar but with different reactivity due to the absence of the keto group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 4-cyano-2-oxobutyrate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant research findings and data tables.
This compound is synthesized through various methods, primarily involving the reaction of ethyl acetoacetate with cyanoacetic acid under basic conditions. The general reaction scheme can be summarized as follows:
- Reagents : Ethyl acetoacetate, cyanoacetic acid, sodium ethoxide (or potassium carbonate).
- Solvent : Organic solvents such as ethanol or methanol.
- Conditions : The mixture is heated to reflux to facilitate the reaction.
- Isolation : The product is purified through distillation or recrystallization.
This compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to convert the cyano group into an amine group.
This compound exhibits its biological activity primarily through its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymatic reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. This property makes it valuable in drug development and metabolic studies.
Enzymatic Reactions
Research has demonstrated that this compound can be effectively used in enzymatic synthesis processes. For instance, studies have shown that specific strains of bacteria, such as Bacillus pumilus and Klebsiella pneumoniae, can catalyze the transformation of this compound into enantiomerically pure products with high yields .
Table 1: Catalytic Efficiency of Different Strains
Strain | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Bacillus pumilus | 20 | 83.1 | 95.4 |
Klebsiella pneumoniae | 10 | 89.8 | 90.9 |
Case Study 1: Synthesis of Atorvastatin
This compound is a key intermediate in the synthesis of atorvastatin (Lipitor), a widely used cholesterol-lowering drug. The compound's ability to produce optically pure derivatives makes it essential in pharmaceutical applications .
In a preparative study, researchers successfully scaled up the enzymatic synthesis process to a 200-liter reactor, achieving yields exceeding 90% for both enantiomers of the target compound . This demonstrates not only the compound's utility but also its potential for industrial applications.
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- Drug Development : Its role as an intermediate in synthesizing pharmaceuticals emphasizes its importance in medicinal chemistry.
- Biocatalysis : The compound's efficiency in enzymatic reactions showcases its potential for green chemistry applications, reducing reliance on hazardous reagents .
- Metabolic Pathways : Investigations into its interaction with metabolic enzymes reveal insights into its role in biochemical pathways, potentially leading to new therapeutic targets.
Properties
IUPAC Name |
ethyl 4-cyano-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWXXJZRSLTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568045 | |
Record name | Ethyl 4-cyano-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152831-97-5 | |
Record name | Ethyl 4-cyano-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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